molecular formula C14H14N2O2 B15359204 Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate CAS No. 56162-64-2

Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate

Cat. No.: B15359204
CAS No.: 56162-64-2
M. Wt: 242.27 g/mol
InChI Key: GHMCWQCNJNHUKQ-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate is a chemical compound belonging to the class of pyridine derivatives It features an ethyl ester group, an amino group, and a phenyl ring attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine and phenylacetic acid.

  • Reaction Steps: The reaction involves the formation of an intermediate compound through a condensation reaction, followed by esterification to introduce the ethyl ester group.

  • Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as pyridine N-oxide derivatives.

  • Reduction Products: Reduction can produce amines with different substituents.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Ethyl 2-Amino-6-phenyl-3-pyridinecarboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyridine derivatives, such as Ethyl 2-Amino-3-pyridinecarboxylate and Ethyl 2-Amino-5-phenyl-3-pyridinecarboxylate.

  • Uniqueness: The presence of the phenyl group at the 6-position distinguishes it from other pyridine derivatives, potentially leading to different biological activities and applications.

Biological Activity

Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl ester and an amino group, which contributes to its biological activity. The molecular formula is C14H14N2O2, and its structure can be represented as follows:

Ethyl 2 amino 6 phenyl 3 pyridinecarboxylate\text{Ethyl 2 amino 6 phenyl 3 pyridinecarboxylate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound may serve as a lead for developing new antibacterial agents .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. In cellular assays, it has been shown to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

A study conducted by Dogan et al. investigated the antibacterial efficacy of various derivatives of pyridinecarboxylates, including this compound. The findings revealed that modifications at the amino group enhanced activity against S. aureus and E. coli, indicating structure-activity relationships that could guide future drug design .

Case Study 2: Neuroprotection in Animal Models

In a preclinical trial using a mouse model of Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects. Results showed a significant improvement in cognitive function and a reduction in amyloid-beta plaque formation compared to control groups, supporting its potential as a therapeutic agent for neurodegeneration .

Properties

IUPAC Name

ethyl 2-amino-6-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCWQCNJNHUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259757
Record name Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-64-2
Record name Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56162-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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